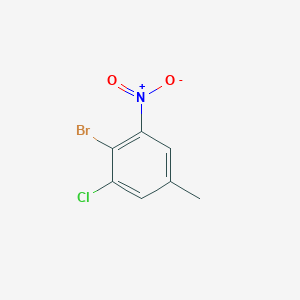

2-Bromo-1-chloro-5-methyl-3-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-1-chloro-5-methyl-3-nitrobenzene” is an organic compound that belongs to the class of nitrogen derivatives known as nitro compounds . It consists of a benzene ring substituted with bromo, chloro, methyl, and nitro groups .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The synthesis of benzene derivatives often involves electrophilic substitution reactions . A Friedel Crafts acylation followed by a Clemmensen Reduction could be a possible method for the synthesis .Molecular Structure Analysis

The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The numbering of substituted benzene derivatives follows the lowest locant rule after prioritizing the functional group .Chemical Reactions Analysis

The cation formed during electrophilic substitution reactions may bond to a nucleophile to give a substitution or addition product, transfer a proton to a base, giving a double bond product, or rearrange to a more stable carbocation .Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution Reactions :

- The study by Gold, Miri, and Robinson (1980) discusses the use of sodium borohydride in reactions with o-bromo- and p-chloro-nitrobenzenes, leading to the formation of nitrobenzene and aromatic hydrogen exchange. They highlight the formation of hydride Meisenheimer adducts as intermediates in these reactions (Gold, Miri, & Robinson, 1980).

Halogenation Processes :

- Research by Bovonsombat and Mcnelis (1993) on the ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts can be relevant for understanding the chemical behavior of compounds like 2-Bromo-1-chloro-5-methyl-3-nitrobenzene (Bovonsombat & Mcnelis, 1993).

Electrochemical Reduction :

- Barnes et al. (2011) explored the electrochemical reduction of 2-nitrobromobenzene in acetonitrile, providing insights into the reduction mechanisms and kinetics relevant to similar compounds (Barnes et al., 2011).

- Compton and Dryfe (1994) investigated the photoelectrochemical reduction of p-bromo-nitrobenzene, which might offer relevant data on the photochemical behavior of 2-Bromo-1-chloro-5-methyl-3-nitrobenzene (Compton & Dryfe, 1994).

Solute-Solvent Complexation :

- Zheng et al. (2005) studied the dynamics of solute-solvent complexation, which might be applicable to understanding how 2-Bromo-1-chloro-5-methyl-3-nitrobenzene interacts with solvents (Zheng et al., 2005).

Anisotropic Displacement Parameters :

- Mroz et al. (2020) conducted a study on anisotropic displacement parameters in 1-(halomethyl)-3-nitrobenzene, which includes compounds similar to 2-Bromo-1-chloro-5-methyl-3-nitrobenzene. This research can provide insights into the structural aspects of such compounds (Mroz et al., 2020).

Photometric Determination :

- Canbäck and Zajaczkowska (1950) discussed the photometric determination of chloronitrobenzene, which can be related to techniques for analyzing 2-Bromo-1-chloro-5-methyl-3-nitrobenzene (Canbäck & Zajaczkowska, 1950).

Propiedades

IUPAC Name |

2-bromo-1-chloro-5-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKNPAQAGGMCBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-chloro-5-methyl-3-nitrobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

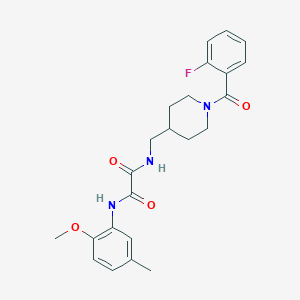

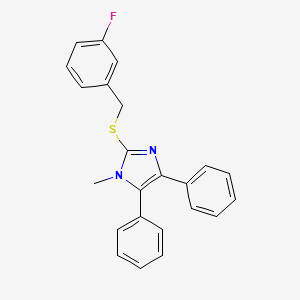

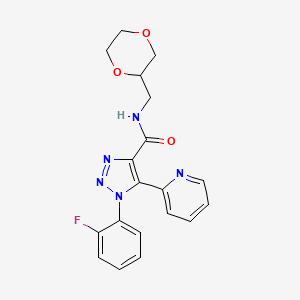

![3-(4-Fluorophenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2719434.png)

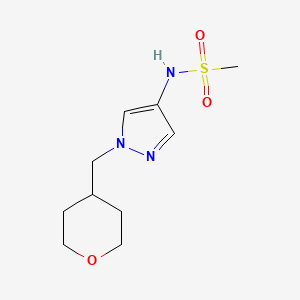

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2719439.png)

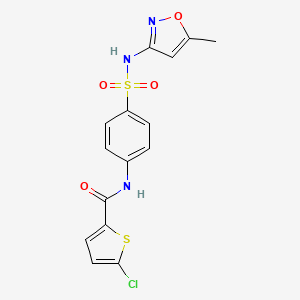

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719446.png)

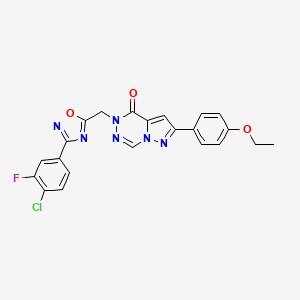

![N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2719449.png)